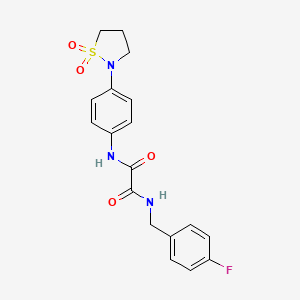
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-fluorobenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-fluorobenzyl)oxalamide, commonly known as DB844, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DB844 is a member of the oxadiazole family and has been identified as a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is essential for the survival and replication of many pathogens.
Applications De Recherche Scientifique
Novel Synthesis Approaches and Applications in Medicinal Chemistry
Synthesis of Functionalized Oxazolidinones
Research demonstrates innovative methods for synthesizing enantiomerically pure oxazolidinones, showing their potential as intermediates in the production of pharmacologically active compounds. Such methodologies offer new pathways for the development of therapeutics, leveraging the unique chemical structures for targeted medicinal applications (Park et al., 2003).
Antibacterial Candidate Development
A concise, environmentally benign, and cost-effective route for the large-scale preparation of novel oxazolidinone antibacterial candidates highlights the importance of such compounds in addressing the need for new antibiotics. This research underscores the potential of oxazolidinones in combating antibiotic-resistant bacteria (Yang et al., 2014).
Chemical Structure and Biological Activity
- Fluorobenzamides with Antimicrobial Properties: Studies on fluorobenzamides containing thiazole and thiazolidine demonstrate promising antimicrobial activity, especially against gram-positive and gram-negative bacteria. The presence of a fluorine atom significantly enhances the antimicrobial effect, indicating the chemical’s potential in developing new antimicrobial agents (Desai et al., 2013).
Potential for Neuroprotection and Disease Treatment
- Na+/Ca2+ Exchange Inhibitor for Neuronal Protection: The development of specific Na+/Ca2+ exchange inhibitors, which preferentially target certain isoforms, showcases the potential therapeutic applications of such compounds in neuroprotection and the treatment of neurological diseases. This research suggests that targeting specific molecular mechanisms can offer efficient protection against neuronal cell damage induced by conditions such as hypoxia/reoxygenation (Iwamoto & Kita, 2006).
Contributions to Organic Synthesis and Chemical Research
- Advancements in Organic Synthesis: The exploration of novel synthetic routes and the development of new compounds with unique chemical structures, such as oxazolidinones and related derivatives, contribute significantly to organic chemistry. These advancements facilitate the creation of complex molecules with potential applications in drug development and other areas of chemical research (Bensa et al., 2008).
Propriétés
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4S/c19-14-4-2-13(3-5-14)12-20-17(23)18(24)21-15-6-8-16(9-7-15)22-10-1-11-27(22,25)26/h2-9H,1,10-12H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXSVRLYPVHNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


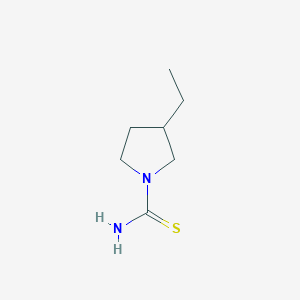


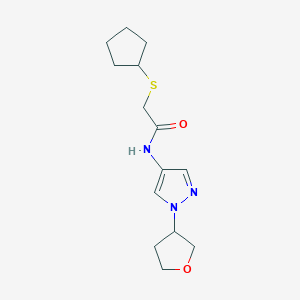
![N-[(6-Methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine](/img/structure/B2731772.png)
![(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2731774.png)
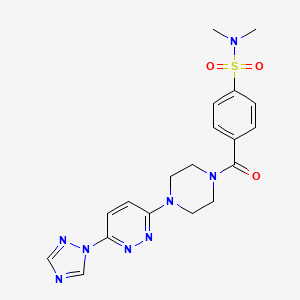
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2731776.png)
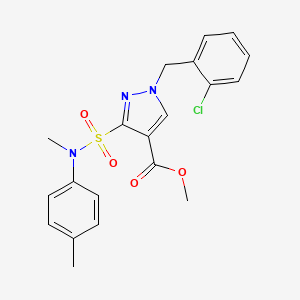
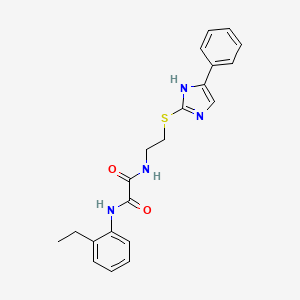
![2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid](/img/structure/B2731781.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6,8-dimethylchromen-2-one](/img/structure/B2731783.png)
![2-cyano-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B2731785.png)